molecular formula C18H25ClN2O3 B6046676 1-[2-(4-chlorophenyl)ethyl]-N-(2-ethoxyethyl)-6-oxo-3-piperidinecarboxamide

1-[2-(4-chlorophenyl)ethyl]-N-(2-ethoxyethyl)-6-oxo-3-piperidinecarboxamide

Cat. No. B6046676
M. Wt: 352.9 g/mol
InChI Key: GGNNLAYBJIPKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-chlorophenyl)ethyl]-N-(2-ethoxyethyl)-6-oxo-3-piperidinecarboxamide, commonly known as CEOP, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. CEOP is a potent and selective inhibitor of the proteasome, a complex protein degradation machinery that plays a crucial role in many cellular processes, including cell cycle progression, DNA repair, and immune surveillance. The inhibition of the proteasome by CEOP has been shown to have significant anti-tumor activity, making it a promising candidate for cancer therapy.

Mechanism of Action

The proteasome is a large protein complex that degrades intracellular proteins, including misfolded or damaged proteins, regulatory proteins, and signaling molecules. The inhibition of the proteasome by CEOP leads to the accumulation of these proteins, resulting in the disruption of cellular processes and ultimately leading to cell death. CEOP has been shown to target the chymotrypsin-like activity of the proteasome, which is responsible for the degradation of many regulatory proteins.
Biochemical and Physiological Effects
CEOP has been shown to have significant anti-tumor activity in vivo, both as a single agent and in combination with other chemotherapeutic agents. In addition to its anti-tumor activity, CEOP has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of autoimmune diseases and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

CEOP has several advantages as a research tool, including its high potency and selectivity for the proteasome, making it a useful tool for studying the role of the proteasome in cellular processes. However, CEOP also has several limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

Future research on CEOP is likely to focus on several areas, including the development of more potent and selective proteasome inhibitors, the identification of biomarkers that can predict response to CEOP treatment, and the development of combination therapies that can enhance the anti-tumor activity of CEOP. Additionally, the potential use of CEOP in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, is an area of active research.

Synthesis Methods

The synthesis of CEOP involves several steps, including the reaction of 4-chlorobenzyl bromide with ethylene oxide to form 2-(4-chlorophenyl)ethyl ether, which is then reacted with N-ethylpiperidine-3-carboxylic acid to form the corresponding amide. The final step involves the reaction of the amide with ethoxyacetyl chloride to form CEOP.

Scientific Research Applications

CEOP has been extensively studied for its anti-tumor activity in various cancer cell lines, including multiple myeloma, leukemia, and solid tumors. In preclinical studies, CEOP has been shown to induce cell death and inhibit tumor growth by blocking the proteasome-mediated degradation of key regulatory proteins, such as cyclins, tumor suppressors, and pro-apoptotic factors.

properties

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-N-(2-ethoxyethyl)-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3/c1-2-24-12-10-20-18(23)15-5-8-17(22)21(13-15)11-9-14-3-6-16(19)7-4-14/h3-4,6-7,15H,2,5,8-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNNLAYBJIPKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC(=O)C1CCC(=O)N(C1)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.